molecular formula C10H18N2O2 B15229189 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid

2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoicacid

Cat. No.: B15229189
M. Wt: 198.26 g/mol
InChI Key: QHPJFOSTDOSJQP-UHFFFAOYSA-N
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Description

2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid is a bicyclic organic compound known for its unique structure and versatile applications. This compound is characterized by a diazabicyclo[2.2.2]octane (DABCO) core, which is a highly nucleophilic tertiary amine base. It is widely used as a catalyst and reagent in various chemical reactions, particularly in polymerization and organic synthesis .

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(1,4-diazabicyclo[2.2.2]octan-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C10H18N2O2/c1-10(2,9(13)14)8-7-11-3-5-12(8)6-4-11/h8H,3-7H2,1-2H3,(H,13,14)

InChI Key

QHPJFOSTDOSJQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CN2CCN1CC2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid typically involves the reaction of 1,4-diazabicyclo[2.2.2]octane with appropriate alkylating agents. One common method includes the alkylation of DABCO with dichloromethane followed by treatment with fluorine to produce the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include dichloromethane, fluorine, hydrogen peroxide, and sodium borohydride. Major products formed from these reactions depend on the specific reactants and conditions used.

Mechanism of Action

The mechanism of action of 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid involves its function as a nucleophilic catalyst and strong Lewis base. It promotes various chemical reactions by donating electron pairs to electrophiles, facilitating the formation of new chemical bonds. The compound’s high nucleophilicity and basicity make it effective in catalyzing a wide range of organic transformations .

Comparison with Similar Compounds

2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid is similar to other bicyclic amines such as quinuclidine and tropane. it is unique due to its high nucleophilicity and ability to form stable adducts with various electrophiles. Similar compounds include:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of 2-{1,4-Diazabicyclo[2.2.2]octan-2-yl}-2-methylpropanoic acid.

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